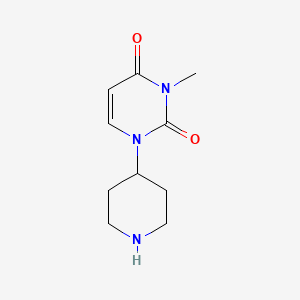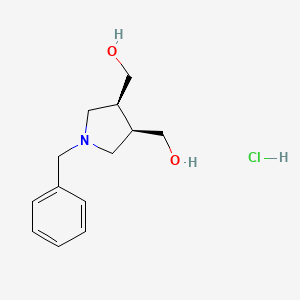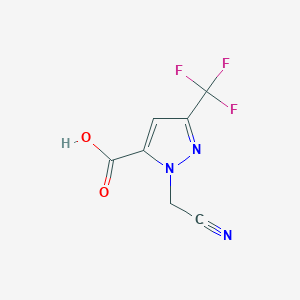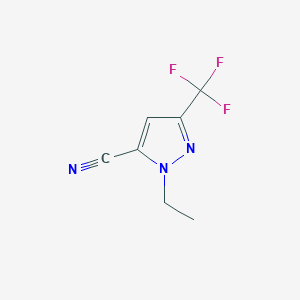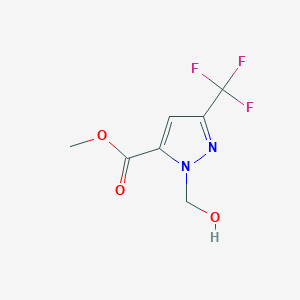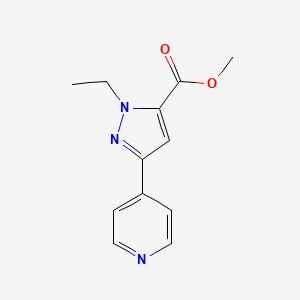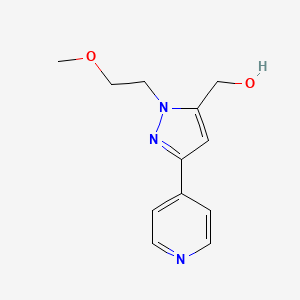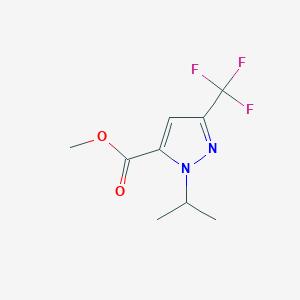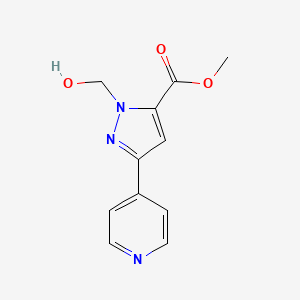![molecular formula C10H12ClN3 B1480855 1-(2-cloroetil)-6-ciclopropil-1H-imidazo[1,2-b]pirazol CAS No. 2098138-97-5](/img/structure/B1480855.png)
1-(2-cloroetil)-6-ciclopropil-1H-imidazo[1,2-b]pirazol
Descripción general
Descripción
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal: Descubrimiento de fármacos
Los derivados de pirazol son prominentes en el descubrimiento de fármacos debido a su versatilidad estructural y actividad biológica. Los grupos cloroetil y ciclopropil en el núcleo de imidazo[1,2-b]pirazol podrían interactuar potencialmente con varios objetivos biológicos. Estas interacciones pueden explotarse para desarrollar nuevos productos farmacéuticos con aplicaciones que van desde antiinflamatorios hasta agentes anticancerígenos .
Agroquímica: Desarrollo de plaguicidas
En agroquímica, compuestos como el 1-(2-cloroetil)-6-ciclopropil-1H-imidazo[1,2-b]pirazol pueden servir como precursores o ingredientes activos en el desarrollo de pesticidas. Su marco estructural permite la interacción con el sistema nervioso de las plagas, proporcionando una base para crear insecticidas o herbicidas potentes .
Química de coordinación: Síntesis de ligandos
Los átomos de nitrógeno en el anillo de pirazol lo convierten en un excelente candidato para formar complejos de coordinación con metales. Estos complejos tienen aplicaciones en catálisis, ciencia de materiales e incluso química medicinal, donde pueden usarse para estudiar metaloproteínas o desarrollar fármacos basados en metales .
Química organometálica: Diseño de catalizadores
Los químicos organometálicos podrían explorar el uso de this compound en el diseño de nuevos catalizadores. La capacidad del compuesto para unirse a metales a través de sus átomos de nitrógeno puede conducir al desarrollo de catalizadores para reacciones como la hidrogenación, la formación de enlaces carbono-carbono y más .
Ciencia de materiales: Materiales funcionales
Las propiedades fotofísicas de los derivados de pirazol los hacen adecuados para crear materiales funcionales. Estos materiales pueden usarse en dispositivos electrónicos, como diodos emisores de luz orgánicos (OLED), o como sensores debido a su capacidad para emitir o absorber luz a longitudes de onda específicas .
Química sintética: Bloques de construcción
En química sintética, el compuesto puede actuar como un bloque de construcción para construir moléculas más complejas. Sus sitios reactivos permiten diversas transformaciones químicas, lo que permite a los químicos sintetizar una amplia gama de compuestos estructuralmente diversos y funcionalmente ricos .
Investigación biológica: Estudios de bioactividad
El potencial bioactivo de los derivados de pirazol significa que a menudo se estudian por sus efectos farmacológicos. La investigación sobre this compound podría descubrir nuevas actividades biológicas, lo que lleva a información sobre procesos celulares o el desarrollo de nuevas herramientas de diagnóstico .
Química física: Mecanismos de reacción
Finalmente, la estructura única del compuesto permite el estudio de los mecanismos de reacción en química física. Los investigadores pueden investigar cómo los sustituyentes del compuesto afectan su reactividad y estabilidad, proporcionando datos valiosos para el modelado computacional y las predicciones teóricas .
Mecanismo De Acción
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have a broad range of pharmacological properties . They are used in various therapeutic areas, including antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant treatments .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a way that can alter the normal functioning of the target cells . This interaction can lead to changes in the cellular processes, resulting in the therapeutic effects observed.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways . These compounds can activate or inhibit certain enzymes, stimulate or block receptors, and impact other cellular processes .
Pharmacokinetics
A related compound, 1-(2-chloroethyl)-1h-pyrazole, is reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular levels . For instance, they can induce changes in gene expression, cause DNA damage, and lead to DNA fragmentation .
Análisis Bioquímico
Biochemical Properties
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation. For instance, the interaction with cytochrome P450 can result in the inhibition of metabolic pathways, affecting the overall metabolic flux within the cell .
Cellular Effects
The effects of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and changes in cellular metabolism. Additionally, 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole can induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450, resulting in the inhibition of its enzymatic activity. This binding interaction can lead to changes in gene expression, as the inhibition of cytochrome P450 affects the metabolic pathways regulated by this enzyme .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. Long-term studies have indicated that 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects are seen. Additionally, high doses of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole can induce severe toxicity, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then participate in further biochemical reactions, affecting the overall metabolic flux within the cell. The interaction with cytochrome P450 also highlights the potential for drug-drug interactions, as the inhibition of this enzyme can affect the metabolism of other compounds .
Transport and Distribution
The transport and distribution of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can sequester the compound within specific tissues, affecting its overall distribution and localization. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole .
Subcellular Localization
The subcellular localization of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function. Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within the cell .
Propiedades
IUPAC Name |
1-(2-chloroethyl)-6-cyclopropylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSJUMURRISUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN(C3=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


